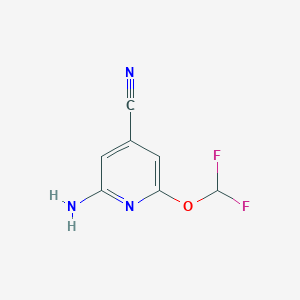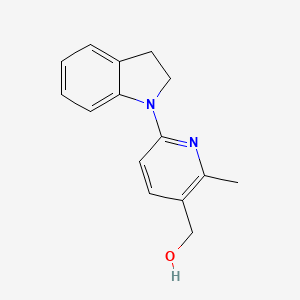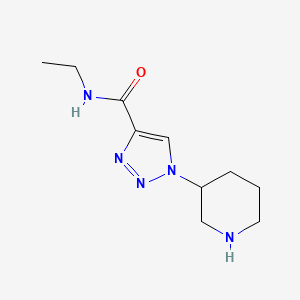
2-Amino-6-(difluoromethoxy)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(difluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H5F2N3O It is a derivative of isonicotinonitrile, featuring an amino group at the 2-position and a difluoromethoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-amino-6-hydroxyisonicotinonitrile is reacted with a difluoromethylating agent under basic conditions . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(difluoromethoxy)isonicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the difluoromethoxy group.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Amines or other reduced forms of the nitrile group.
Applications De Recherche Scientifique
2-Amino-6-(difluoromethoxy)isonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent sensors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(difluoromethoxy)isonicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The difluoromethoxy group can enhance the compound’s binding affinity to its target by forming additional hydrogen bonds or hydrophobic interactions . The amino group can participate in various interactions, such as hydrogen bonding, which can further stabilize the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-Amino-6-fluorobenzonitrile: Used as a precursor for synthesizing quinazolines and other heterocycles.
Uniqueness
2-Amino-6-(difluoromethoxy)isonicotinonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances its binding affinity in biological systems. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C7H5F2N3O |
|---|---|
Poids moléculaire |
185.13 g/mol |
Nom IUPAC |
2-amino-6-(difluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)13-6-2-4(3-10)1-5(11)12-6/h1-2,7H,(H2,11,12) |
Clé InChI |
WDFXXXUFWVKYQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1N)OC(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B11788765.png)

![tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11788792.png)






![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)




